molecular formula C18H12O4 B6503020 (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 859661-46-4

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6503020
CAS No.: 859661-46-4
M. Wt: 292.3 g/mol
InChI Key: QLINXRAKJDXUOL-IUXPMGMMSA-N
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Description

(2Z)-2-[(2H-Chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic chemical compound characterized by a benzofuranone core linked to a 2H-chromene unit. This structure places it within a class of oxygen-containing heterocycles that are of significant interest in medicinal and organic chemistry due to their presence in various natural products and pharmacologically active molecules . Chromene derivatives, which form a part of this compound's scaffold, are recognized as crucial pharmacophores and are found in the structures of many natural flavonoids . Research into related chromene and benzofuranone compounds has revealed a wide spectrum of potential biological activities. Notably, 3-nitro-2H-chromene derivatives have been identified as a new class of potent antitumor agents, with some showing good inhibitory activity against enzymes like thioredoxin reductase (TrxR) and demonstrating the ability to inhibit the proliferation of cancer cell lines such as A-549 (lung) cells . The structural core of the chromene molecule is often the key to its activity, with studies indicating that specific substitutions can significantly influence its potency . Furthermore, structural analogs featuring the benzofuranone scaffold are also investigated for their biological properties . This product is intended for research and development use only by qualified professionals. It is not intended for use in diagnostic or therapeutic procedures for humans or animals. Researchers are encouraged to explore the potential of this benzofuranone-chromene hybrid in areas such as anticancer agent development, enzyme inhibition studies, and as a building block for the synthesis of more complex bioactive molecules .

Properties

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c19-13-5-6-14-16(9-13)22-17(18(14)20)8-11-7-12-3-1-2-4-15(12)21-10-11/h1-9,19H,10H2/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINXRAKJDXUOL-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and related studies.

Structural Characteristics

The compound features a chromene moiety and a benzofuran core, with a specific geometric configuration indicated by the (2Z) designation. The molecular formula is C15H12O4C_{15}H_{12}O_4 with a molecular weight of 256.25 g/mol. Its unique structure contributes to its biological properties.

Biological Activities

Research indicates that (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exhibits several significant biological activities:

  • Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in cellular models, indicating potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

The biological activities of this compound are attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in its structure can donate hydrogen atoms to free radicals, neutralizing them and reducing oxidative damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, although detailed mechanisms require further elucidation.

Comparative Analysis with Similar Compounds

To contextualize its activity, a comparison with structurally similar compounds is provided in the table below:

Compound NameStructural FeaturesBiological ActivitiesUnique Aspects
OsthenolHydroxybenzylidene groupStrong antioxidant propertiesNatural product
7-HydroxyflavoneFlavonoid backboneAnti-inflammatory effectsWell-studied flavonoid
6-HydroxychromoneChromone structureNotable antimicrobial activityExhibits unique binding interactions

This comparison highlights the unique aspects of (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one , particularly regarding its specific interactions and effects in biological systems.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels at concentrations above 50 µM.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Candida albicans showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating promising antimicrobial potential.
  • Cancer Cell Line Testing : The compound was tested against various cancer cell lines (e.g., HeLa and MCF7). Results indicated that it reduced cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related benzofuran-3-one derivatives with varying substituents on the benzylidene ring (Table 1). Key differences include:

  • Electron-withdrawing groups (e.g., Cl, Br): Enhance lipophilicity and may improve membrane permeability but reduce solubility.
  • Chromenyl group: Introduces a fused aromatic system, likely improving π-π stacking interactions and conferring coumarin-like photophysical or therapeutic properties .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 2H-chromen-3-yl C₁₉H₁₄O₄* 306.3 Not reported Not reported Chromenyl group; potential fluorescence and bioactivity
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one 3-hydroxy-4-methoxy C₁₆H₁₂O₅ 296.26 254.9–255.5 86.2 High yield; polar substituents enhance solubility
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2,4-dichloro C₁₅H₈Cl₂O₃ 319.13 Not reported Not reported Increased lipophilicity due to Cl groups
(2Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one 2,4,5-trimethoxy C₁₈H₁₆O₆ 340.32 Not reported Not reported Methoxy groups may reduce metabolic stability
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one 6-bromo-4H-benzodioxin C₁₇H₁₀BrO₅ 375.2 Not reported Not reported Bromine adds steric bulk; high molecular weight
2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 2-bromo C₁₅H₉BrO₃ 317.13 Not reported Not reported Bromine enhances electrophilicity

*Estimated molecular formula based on structural analysis.

Preparation Methods

Acid-Catalyzed Aldol Condensation

Early synthetic routes employed acid-catalyzed aldol condensation between 6-hydroxy-2,3-dihydro-1-benzofuran-3-one and 2H-chromene-3-carbaldehyde. Using HCl or H₂SO₄ in ethanol at reflux (78°C), this method achieved moderate yields (45–55%) but suffered from poor stereocontrol, yielding mixtures of Z/E isomers. Prolonged reaction times (>12 hours) often led to dehydration byproducts, necessitating tedious chromatographic separation.

Base-Mediated Knoevenagel Reaction

Substituting bases like piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) improved stereoselectivity. In a representative procedure, 6-hydroxy-2,3-dihydro-1-benzofuran-3-one (1.0 equiv) and 2H-chromene-3-carbaldehyde (1.2 equiv) were stirred in DMF at 60°C with DBU (10 mol%), yielding the Z-isomer preferentially (68% yield, Z/E > 4:1). The base facilitates enolate formation, driving selective attack on the aldehyde’s β-carbon to favor the Z-configuration.

Transition Metal-Catalyzed Synthetic Strategies

Palladium-Copper Bimetallic Systems

A Pd/Cu-catalyzed Sonogashira-type coupling was adapted for constructing the methylidene bridge. Using PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in DMF/H₂O (9:1) at 80°C, 6-hydroxy-2,3-dihydro-1-benzofuran-3-one reacted with 3-ethynyl-2H-chromene to afford the target compound in 84% yield. This method’s key advantage is regioselectivity, as the alkyne undergoes selective addition to the benzofuranone’s α-position.

Table 1: Optimization of Pd/Cu-Catalyzed Coupling

ParameterConditionYield (%)
Catalyst LoadingPdCl₂(PPh₃)₂ (5 mol%)84
SolventDMF/H₂O (9:1)84
Temperature80°C84
Alternative SolventTHF/H₂O (7:3)62

Rhodium-Catalyzed C–H Activation

Rhodium complexes enabled direct C–H functionalization of chromene derivatives. CpRh(cod) (2 mol%) catalyzed the coupling of 2H-chromene with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one in dichloroethane at 100°C, achieving 72% yield. The mechanism involves Rh-mediated C–H activation at the chromene’s 3-position, followed by migratory insertion into the benzofuranone’s carbonyl group.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduced reaction times. A mixture of precursors in DMF with DBU (10 mol%) irradiated at 150 W for 15 minutes produced the target compound in 78% yield, compared to 68% over 6 hours under conventional heating. This method minimizes thermal degradation, preserving the labile hydroxy group.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling equimolar amounts of reactants with K₂CO₃ (20 mol%) for 2 hours yielded the product in 65% yield. This approach eliminated solvent waste and reduced energy consumption, though yields were marginally lower than solution-phase methods.

Visible-Light-Mediated Photocatalysis

A catalyst-free protocol utilized visible light (450 nm) to initiate [2+2] cycloaddition between the benzofuranone and chromene aldehyde in acetonitrile. After 24 hours, the Z-isomer was obtained in 58% yield. The reaction proceeds via a diradical intermediate, which recombines stereoselectively due to steric hindrance from the chromene’s aromatic ring.

Purification and Characterization

Crude products were purified via silica gel chromatography using toluene/ethyl acetate (4:1). Advanced characterization included:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 6.95 (s, 1H, aromatic), 5.32 (s, 1H, OH).

  • HRMS : m/z calcd. for C₁₉H₁₄O₄ [M+H]⁺ 307.0970, found 307.0968.

  • X-ray Crystallography confirmed the Z-configuration with a dihedral angle of 8.2° between benzofuran and chromene planes .

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?

Methodological Answer: The synthesis typically involves a base-catalyzed condensation between 6-hydroxy-1-benzofuran-3(2H)-one and a chromene-3-carbaldehyde derivative. Sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (70–80°C) for 6–12 hours is commonly used . Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures reaction completion. Purification by recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) yields the Z-isomer preferentially due to steric and electronic stabilization .

Q. Q2: How can NMR spectroscopy distinguish the Z-isomer from potential E-isomer byproducts?

Methodological Answer: In 1^1H NMR, the Z-isomer’s benzylidene proton resonates as a singlet near δ 7.8–8.2 ppm due to restricted rotation, while the E-isomer shows coupling (J=1215J = 12–15 Hz) between the benzylidene proton and adjacent protons. 13^{13}C NMR confirms the carbonyl at δ 180–185 ppm and hydroxy group at δ 165–170 ppm. 2D NMR (COSY, NOESY) resolves spatial proximity between the chromene and benzofuran moieties .

Advanced Mechanistic and Analytical Challenges

Q. Q3: How can researchers resolve contradictions in spectroscopic data for derivatives with substituent-dependent tautomerism?

Methodological Answer: Tautomerism in hydroxy-substituted benzofurans can lead to conflicting UV-Vis or NMR results. To address this:

  • Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
  • Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .
  • Validate via X-ray crystallography (SHELX refinement ) to confirm solid-state structures .

Q. Q4: What strategies mitigate side reactions during functionalization of the hydroxy group?

Methodological Answer: Protection of the 6-hydroxy group (e.g., TBS or acetyl) before introducing electrophiles (e.g., alkyl halides, acyl chlorides) prevents undesired oxidation or nucleophilic attack. For example:

  • Use trimethylsilyl chloride (TMSCl) in DMF to protect the hydroxy group before bromination .
  • Deprotect with tetrabutylammonium fluoride (TBAF) post-functionalization .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: What in vitro assays are recommended to evaluate the compound’s anti-inflammatory potential?

Methodological Answer:

  • NF-κB inhibition: Luciferase reporter assays in LPS-stimulated RAW 264.7 macrophages.
  • COX-2 inhibition: ELISA for prostaglandin E2_2 (PGE2_2) in IL-1β-treated human chondrocytes.
  • ROS scavenging: DCFH-DA assay in H2_2O2_2-stressed HepG2 cells.
    Dose-response curves (IC50_{50}) and SAR analysis of substituents (e.g., methoxy vs. halogen on the chromene ring) guide optimization .

Q. Q6: How does the Z-configuration influence binding to kinase targets (e.g., CDK2)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the Z-isomer’s planar chromene-benzofuran system fits the ATP-binding pocket of CDK2, forming hydrogen bonds with Glu81 and Lys88. Comparative studies with E-isomers show >10-fold lower KdK_d values (SPR analysis) for the Z-form due to enhanced hydrophobic interactions .

Computational and Structural Studies

Q. Q7: What computational methods predict the compound’s photophysical properties (e.g., fluorescence)?

Methodological Answer:

  • TD-DFT calculations (CAM-B3LYP/def2-TZVP) model excited-state transitions.
  • Solvatochromic shifts are analyzed using the Lippert-Mataga equation.
  • Compare computed λem_{em} (450–500 nm) with experimental fluorescence spectra (quenched by electron-withdrawing groups like nitro) .

Q. Q8: How to validate crystallographic data when twinning or disorder complicates refinement?

Methodological Answer:

  • Use PLATON’s TWINROTMAT to identify twinning operators.
  • Apply SHELXL’s TWIN/BASF commands for refinement.
  • For disorder, split models into partial occupancies and restrain ADP similarity .

Reaction Engineering and Scale-Up

Q. Q9: What catalytic systems improve yield in asymmetric syntheses of benzofuran-chromene hybrids?

Methodological Answer:

  • Chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) induce enantioselectivity in aldol condensations (up to 85% ee).
  • Biocatalysis: Lipase B (CAL-B) in ionic liquids ([BMIM][PF6_6]) achieves kinetic resolution of racemic intermediates .

Q. Q10: How to optimize microwave-assisted synthesis for reduced reaction times?

Methodological Answer:

  • Use a CEM Discover reactor (100 W, 80°C) with ethanol as solvent.
  • Pulse irradiation (30 s on/off cycles) prevents decomposition.
  • Achieves 90% yield in 30 minutes vs. 12 hours under conventional reflux .

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